5-nitro-1,3-dioxane
Overview
Description
5-Nitro-1,3-dioxane is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various cosmetic and personal care products due to its effectiveness against a broad spectrum of microorganisms, including bacteria, yeast, and fungi . The compound is also known by the name bronidox.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,3-dioxane typically involves the nitration of 1,3-dioxane. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-dioxane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-nitro-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth. The compound’s antimicrobial activity is similar to that of bronopol, another well-known antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and is also used as a preservative in various products.
5-Bromo-5-nitro-1,3-dioxane: Another halonitro derivative with similar antimicrobial properties.
Uniqueness
5-Nitro-1,3-dioxane is unique due to its stability over a wide pH range (5-9) and its broad-spectrum antimicrobial activity. It is particularly effective in formulations where other preservatives may not be suitable .
Biological Activity
5-Nitro-1,3-dioxane, particularly its derivative 5-bromo-5-nitro-1,3-dioxane (often referred to as Bronidox), has garnered attention for its antimicrobial properties . This compound is widely used in various applications, including cosmetics and pharmaceuticals, due to its effectiveness against a broad spectrum of microorganisms. This article delves into the biological activity of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and relevant research findings.
Efficacy Against Microorganisms
Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized various derivatives of this compound to evaluate their microbiocidal potential . The results demonstrated that the substitution at the 2- and 5-positions was crucial for enhancing antimicrobial efficacy. Specifically, the 5-bromo substitution was essential for notable activity, while optimal effects were observed with 2-methyl and 2-hydroxy-phenyl substitutions in different series of compounds .
Table 1: Antimicrobial Activity of Substituted Dioxanes
Compound | Microbiocidal Index | Effective Against |
---|---|---|
5-Bromo-5-nitro-1,3-dioxane | High | Gram-positive & Gram-negative bacteria, fungi |
2-Methyl-5-nitro-1,3-dioxane | Moderate | Selected bacteria |
2-Hydroxyphenyl-5-nitro-1,3-dioxane | Moderate | Selected fungi |
The antimicrobial action of 5-bromo-5-nitro-1,3-dioxane is attributed to its ability to oxidize protein thiol groups in microbial cells. This oxidation inhibits essential enzyme activities and disrupts microbial growth . Additionally, the compound acts as a nitrosating agent, which can react with amines to form potentially harmful nitrosamines .
Safety Assessments
Toxicological studies have evaluated the safety profile of 5-bromo-5-nitro-1,3-dioxane. The compound has an LD50 of approximately 455 mg/kg for rats and 590 mg/kg for mice. Skin and eye irritation was noted at concentrations as low as 0.5% , but not at 0.1% . Importantly, it was found to be neither mutagenic nor teratogenic in various studies . However, sensitization was observed in clinical patients at higher concentrations.
Regulatory Status
Due to its antimicrobial properties and safety profile, 5-bromo-5-nitro-1,3-dioxane is permitted for use in cosmetic formulations at concentrations up to 0.1% . Regulatory assessments emphasize the need for caution regarding its potential to form nitrosamines when reacting with amines or amides present in formulations .
Application in Cosmetics
One notable case study involved the incorporation of 5-bromo-5-nitro-1,3-dioxane in cosmetic products aimed at preventing microbial contamination. The study highlighted its effectiveness in maintaining product integrity by significantly reducing microbial load without compromising safety when used within recommended limits .
Industrial Use
In industrial settings, this compound has been utilized as a preservative in personal care products due to its stability across various pH levels and its ability to function effectively even in alkaline conditions . The versatility of this compound makes it a valuable addition to formulations requiring antimicrobial protection.
Properties
IUPAC Name |
5-nitro-1,3-dioxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-5(7)4-1-8-3-9-2-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGJJPORXLBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516642 | |
Record name | 5-Nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-86-2 | |
Record name | 5-Nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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